molecular formula C16H19Cl2N3O3 B5361558 N-(2,5-dichlorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide

N-(2,5-dichlorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide

Cat. No.: B5361558
M. Wt: 372.2 g/mol
InChI Key: FVDRXCIMJYZYCE-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.

    Introduction of the dichlorophenyl group: This step involves the nucleophilic substitution of a dichlorobenzene derivative with the piperazine core.

    Attachment of the tetrahydrofuran-2-ylcarbonyl group: This can be done through an acylation reaction using tetrahydrofuran-2-carbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Medicine: It could serve as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound might find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dichlorophenyl)piperazine: This compound lacks the tetrahydrofuran-2-ylcarbonyl group but shares the dichlorophenyl-piperazine core.

    4-(tetrahydrofuran-2-ylcarbonyl)piperazine: This compound lacks the dichlorophenyl group but retains the tetrahydrofuran-2-ylcarbonyl-piperazine structure.

Uniqueness

N-(2,5-dichlorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide is unique due to the presence of both the dichlorophenyl and tetrahydrofuran-2-ylcarbonyl groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O3/c17-11-3-4-12(18)13(10-11)19-16(23)21-7-5-20(6-8-21)15(22)14-2-1-9-24-14/h3-4,10,14H,1-2,5-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDRXCIMJYZYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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